

N,N-Dimethylmethanesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N,N-Dimethylmethanesulfonamide*

Cat. No.: B1294423

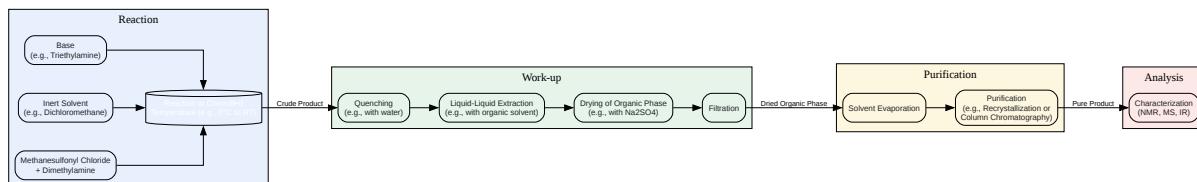
[Get Quote](#)

This guide provides an in-depth technical overview of **N,N-Dimethylmethanesulfonamide**, a versatile sulfonamide that has garnered interest in various chemical and pharmaceutical applications. While the specific historical genesis of its discovery is not prominently documented in scientific literature, this document consolidates the current body of knowledge regarding its synthesis, physicochemical properties, analytical characterization, and emerging applications. This paper is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of this compound.

Introduction and Chemical Identity

N,N-Dimethylmethanesulfonamide, with the CAS number 918-05-8, is a simple yet intriguing organic compound.^{[1][2][3]} Its structure features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to both a methyl group and a dimethylamino group.^[2] This arrangement imparts a unique combination of polarity, stability, and reactivity, making it a subject of interest in both academic and industrial research.

Chemical and Physical Properties:


Property	Value	Reference
Molecular Formula	C3H9NO2S	[2] [3]
Molecular Weight	123.18 g/mol	[2]
Melting Point	49 °C	[1]
Boiling Point	119-120°C at 17 mmHg	[1]
Density	1.158±0.06 g/cm³ (Predicted)	[1]
pKa	-3.35±0.70 (Predicted)	[1]
IUPAC Name	N,N-dimethylmethanesulfonamide	[2] [4]
SMILES	CN(C)S(=O)(=O)C	[2] [4]
InChIKey	WCFDSGHAIKGTEKL-UHFFFAOYSA-N	[2]

Synthesis of N,N-Dimethylmethanesulfonamide

The synthesis of **N,N-dimethylmethanesulfonamide** and related sulfonamides is typically achieved through the reaction of a sulfonyl chloride with a secondary amine.[\[5\]](#) This nucleophilic substitution reaction is a fundamental and widely employed method in organic chemistry for the formation of sulfonamide bonds. A common approach involves the reaction of methanesulfonyl chloride with dimethylamine.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **N,N-Dimethylmethanesulfonamide**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **N,N-Dimethylmethanesulfonamide**.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of **N,N-Dimethylmethanesulfonamide**, adapted from general methods for sulfonamide synthesis.

Materials:

- Methanesulfonyl chloride
- Dimethylamine (e.g., 2 M solution in THF)
- Triethylamine (or another suitable base)
- Dichloromethane (DCM) or other suitable inert solvent
- Anhydrous sodium sulfate
- Deionized water
- Standard laboratory glassware and magnetic stirrer

- Ice bath

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve methanesulfonyl chloride in dichloromethane. Cool the solution to 0 °C using an ice bath.
- Addition of Amine and Base: Slowly add triethylamine to the stirred solution, followed by the dropwise addition of the dimethylamine solution. The base is crucial to neutralize the hydrochloric acid byproduct formed during the reaction.
- Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **N,N-Dimethylmethanesulfonamide** can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of synthesized **N,N-Dimethylmethanesulfonamide** are confirmed using a suite of analytical techniques.

Spectroscopic Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

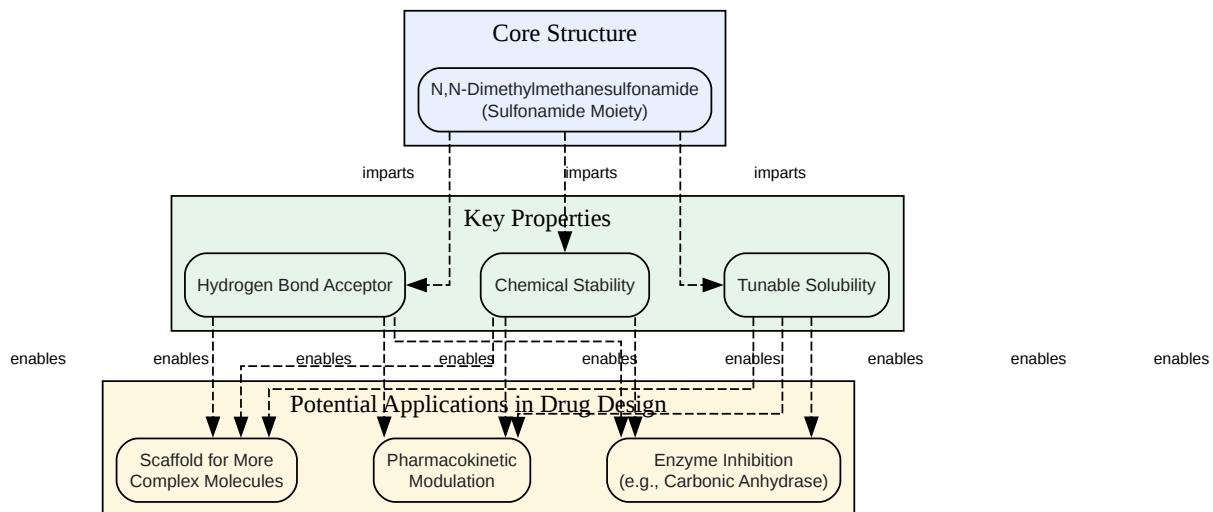
- ^1H NMR spectroscopy is used to confirm the presence of the methyl group attached to the sulfur and the two methyl groups on the nitrogen. The chemical shifts and integration values of the peaks provide structural confirmation.
- ^{13}C NMR spectroscopy provides information on the carbon framework of the molecule.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, particularly the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group.

Chromatographic Methods

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of **N,N-Dimethylmethanesulfonamide**.[\[6\]](#)[\[7\]](#)[\[8\]](#) These methods can also be used for quantitative analysis in various matrices.

A Comparative Overview of Analytical Techniques:

Technique	Information Provided	Key Advantages
^1H and ^{13}C NMR	Detailed structural information, proton and carbon environments.	Non-destructive, provides unambiguous structural elucidation.
Mass Spectrometry (MS)	Molecular weight and fragmentation pattern.	High sensitivity, useful for identifying trace amounts.
Infrared (IR) Spectroscopy	Presence of functional groups (e.g., S=O).	Fast and simple for functional group identification.
HPLC/GC	Purity assessment and quantification.	High resolution for separating impurities, quantitative accuracy. [6] [7] [8]


Applications and Future Directions

While **N,N-Dimethylmethanesulfonamide** itself is a relatively simple molecule, the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[9] Research into related sulfonamides highlights their potential in various fields.

Role in Drug Discovery and Development

The sulfonamide moiety is a cornerstone in medicinal chemistry, known for its ability to mimic the transition state of enzymatic reactions and to bind effectively to biological targets.[9] While **N,N-Dimethylmethanesulfonamide** is not a drug itself, its structural motif is present in more complex molecules with therapeutic potential. The dimethylamino group can influence solubility and pharmacokinetic properties.[10]

The following diagram illustrates the logical relationship between the core sulfonamide structure and its potential applications in drug design.

[Click to download full resolution via product page](#)

Caption: Logical relationship of the sulfonamide core to drug design applications.

Emerging Applications in Materials Science

Derivatives of **N,N-Dimethylmethanesulfonamide**, particularly fluorinated analogues like N,N-dimethyltrifluoromethanesulfonamide (DMTMSA), have shown significant promise as stable solvents in high-energy-density battery applications.[11] These compounds exhibit high electrochemical stability and resistance to degradation, making them suitable for next-generation energy storage systems.

Conclusion

N,N-Dimethylmethanesulfonamide serves as a fundamental building block and a subject of scientific inquiry. Its straightforward synthesis, well-defined properties, and the versatile nature of the sulfonamide group ensure its continued relevance in both synthetic chemistry and the broader field of drug discovery and materials science. This guide provides a solid technical foundation for professionals working with or considering the use of this and related compounds in their research and development endeavors.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N,N-Dimethyl methanesulfonamide CAS#: 918-05-8 [m.chemicalbook.com]
- 2. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N,N-Dimethyl methanesulfonamide [oakwoodchemical.com]
- 4. CID 159261367 | C6H18N2O4S2 | CID 159261367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ultra-fast liquid chromatography method coupled with ultraviolet detection to quantify dimethylsulfoxide, dimethylformamide and dimethylacetamide in short half-lives radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous determination of N,N-dimethylformamide, N,N-dimethylacetamide and N-methyl-2-pyrrolidone in textiles by RP-HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP4295431A1 - Ultra-high-voltage rechargeable batteries with sulfonamide-based electrolytes - Google Patents [patents.google.com]
- To cite this document: BenchChem. [N,N-Dimethylmethanesulfonamide: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294423#discovery-of-n-n-dimethylmethanesulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com